N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide
Description
N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, a methylamino group, and an oxan-2-ylmethylsulfanyl moiety attached to an acetamide backbone.
Properties
IUPAC Name |
N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18-14-6-5-12(9-17)8-15(14)19-16(20)11-22-10-13-4-2-3-7-21-13/h5-6,8,13,18H,2-4,7,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBWHOMTYQNNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)NC(=O)CSCC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 5-cyano-2-(methylamino)phenyl intermediate through a series of reactions such as nitration, reduction, and methylation.
Introduction of the Oxan-2-ylmethylsulfanyl Group: This step involves the reaction of the intermediate with oxan-2-ylmethylsulfanyl chloride under basic conditions to introduce the oxan-2-ylmethylsulfanyl group.
Acetamide Formation: The final step involves the acylation of the resulting compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the oxan-2-ylmethylsulfanyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[5-cyano-2-(methylamino)phenyl]-2-(oxan-2-ylmethylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers for coatings, adhesives, and medical devices.
tert-Butylamine: An aliphatic primary amine used in the synthesis of various organic compounds.
4-Methoxyphenethylamine: Used in the synthesis of organopolyphosphazenes and other nitrogenated bases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
